molecular formula C9H15F2N3 B11744864 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

Cat. No.: B11744864
M. Wt: 203.23 g/mol
InChI Key: HDOKJZBHPLTGIJ-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a secondary amine featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a 2-methylpropyl (isobutyl) amine moiety at the 3-methyl position. Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and kinase-inhibitory properties, though the specific biological activity of this compound remains uncharacterized in the available literature.

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C9H15F2N3/c1-7(2)5-12-6-8-3-4-14(13-8)9(10)11/h3-4,7,9,12H,5-6H2,1-2H3

InChI Key

HDOKJZBHPLTGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 2-Methylpropylamine Group: The final step involves the alkylation of the pyrazole ring with 2-methylpropylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The pyrazole ring may interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound differs from its analogs primarily in the amine substituent. Key comparisons include:

Compound Name Amine Substituent Molecular Formula CAS Number Molecular Weight (g/mol) Key References
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine Methyl C₆H₁₀F₂N₃ 1345510-66-8 186.16
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine Propyl C₈H₁₄ClF₂N₃* 1856101-93-3 225.67
Target Compound 2-Methylpropyl C₉H₁₆F₂N₃ Not Available 216.24 (calculated)

*Note: The propylamine derivative in includes a chlorine atom (C₈H₁₄ClF₂N₃), which may indicate a chloride counterion or a typographical error. The target compound lacks this feature.

Key Observations :

  • Steric Effects : The branched isobutyl group may influence binding interactions in biological systems compared to smaller substituents.

Yield Comparison :

  • Methyl-substituted analog: No yield reported .
  • Propyl-substituted analog: Limited data, but synthesis methods for similar compounds (e.g., ) show moderate yields (17–97%), highlighting challenges in sterically hindered systems .

Spectroscopic Characterization

While the target compound lacks reported spectral data, its analogs provide insights:

  • ¹H NMR : Methyl- and propyl-substituted analogs show pyrazole proton resonances at δ 7.95–7.43 ppm (pyrazole C-H) and methylene/methyl signals near δ 3.71 (CH₂N) and δ 2.34 (NMe₂) . The isobutyl group would likely exhibit split signals for the CH₂ and CH₃ groups at δ 1.0–1.5 ppm.
  • ¹³C NMR : Pyrazole carbons resonate near δ 120–146 ppm, with amine-bearing carbons at δ 45–54 ppm .

Biological Activity

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C9H15F2N3
  • Molecular Weight : 203.23 g/mol
  • IUPAC Name : N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine
  • Canonical SMILES : CC(C)CNCC1=NN(C=C1)C(F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activity. The pyrazole ring may influence multiple biological pathways, contributing to the compound's overall effects.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with pyrazole structures can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Analgesic Activity : The analgesic properties of pyrazoles suggest their use in pain management therapies.
  • Antipyretic Effects : Similar to other pyrazole derivatives, this compound may possess antipyretic properties, which can be beneficial in fever management.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, it was found to reduce the production of pro-inflammatory cytokines in cell cultures.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound leads to significant reductions in pain and inflammation markers compared to control groups.
  • Mechanistic Insights : Further research has elucidated the mechanism by which this compound interacts with cellular targets, revealing its potential as a lead compound for drug development.

Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AnalgesicReduces pain response in animal models
AntipyreticLowers fever in experimental setups

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